Cas no 95602-94-1 (2-Cyclohexen-1-one,6-[(1S)-1-hydroxy-1,5-dimethyl-4-hexen-1-yl]-3-methyl-, (6S)-)
![2-Cyclohexen-1-one,6-[(1S)-1-hydroxy-1,5-dimethyl-4-hexen-1-yl]-3-methyl-, (6S)- structure](https://ja.kuujia.com/scimg/cas/95602-94-1x500.png)
2-Cyclohexen-1-one,6-[(1S)-1-hydroxy-1,5-dimethyl-4-hexen-1-yl]-3-methyl-, (6S)- 化学的及び物理的性質
名前と識別子
-
- 2-Cyclohexen-1-one,6-[(1S)-1-hydroxy-1,5-dimethyl-4-hexen-1-yl]-3-methyl-, (6S)-
- (6S)-6-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3-methylcyclohex-2-en-1-one
- hernandulcin
- UNII-7V22TJL7NX
- DTXSID30905099
- (S)-6-((S)-2-Hydroxy-6-methylhept-5-en-2-yl)-3-methylcyclohex-2-en-1-one
- (S-(R*,R*))-6-(1-Hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-2-cyclohexen-1-one
- C09681
- 95602-94-1
- SCHEMBL110562
- 2-Cyclohexen-1-one, 6-(1-hydroxy-1,5-dimethyl-4-hexenyl)-3-methyl-, (S-(R*,R*))-
- 7V22TJL7NX
- (6S)-6-((2S)-2-HYDROXY-6-METHYLHEPT-5-EN-2-YL)-3-METHYLCYCLOHEX-2-EN-1-ONE
- EX-A6121
- Q418686
- 2-Cyclohexen-1-one, 6-[(1S)-1-hydroxy-1,5-dimethyl-4-hexen-1-yl]-3-methyl-, (6S)-
- CHEBI:5678
- 6-(2-hydroxy-6-methylhept-5-en-2-yl)-3-methylcyclohex-2-en-1-one
- SCHEMBL10481947
-
- インチ: InChI=1S/C15H24O2/c1-11(2)6-5-9-15(4,17)13-8-7-12(3)10-14(13)16/h6,10,13,17H,5,7-9H2,1-4H3/t13-,15+/m1/s1
- InChIKey: HYQNKKAJVPMBDR-HIFRSBDPSA-N
- ほほえんだ: CC1=CC(=O)C(CC1)C(C)(CCC=C(C)C)O
計算された属性
- せいみつぶんしりょう: 236.178
- どういたいしつりょう: 236.178
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 0.995
- ふってん: 368.9°Cat760mmHg
- フラッシュポイント: 157.4°C
- 屈折率: 1.503
- PSA: 37.30000
- LogP: 3.40920
2-Cyclohexen-1-one,6-[(1S)-1-hydroxy-1,5-dimethyl-4-hexen-1-yl]-3-methyl-, (6S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1609944-100mg |
(S)-6-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-3-methylcyclohex-2-en-1-one |
95602-94-1 | 98% | 100mg |
¥37965.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1609944-5mg |
(S)-6-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-3-methylcyclohex-2-en-1-one |
95602-94-1 | 98% | 5mg |
¥3494.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1609944-2mg |
(S)-6-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-3-methylcyclohex-2-en-1-one |
95602-94-1 | 98% | 2mg |
¥2163.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1609944-25mg |
(S)-6-((S)-2-hydroxy-6-methylhept-5-en-2-yl)-3-methylcyclohex-2-en-1-one |
95602-94-1 | 98% | 25mg |
¥14059.00 | 2024-04-24 |
2-Cyclohexen-1-one,6-[(1S)-1-hydroxy-1,5-dimethyl-4-hexen-1-yl]-3-methyl-, (6S)- 関連文献
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2-Cyclohexen-1-one,6-[(1S)-1-hydroxy-1,5-dimethyl-4-hexen-1-yl]-3-methyl-, (6S)-に関する追加情報
Introduction to 2-Cyclohexen-1-one,6-[(1S)-1-hydroxy-1,5-dimethyl-4-hexen-1-yl]-3-methyl-, (6S) and Its Significance in Modern Chemical Biology
The compound with the CAS number 95602-94-1, specifically named as 2-Cyclohexen-1-one,6-[(1S)-1-hydroxy-1,5-dimethyl-4-hexen-1-yl]-3-methyl-, (6S), represents a fascinating molecule in the realm of chemical biology. This intricate structure, characterized by its complex cyclic and functional groups, has garnered attention due to its potential applications in pharmaceutical research and biochemical pathways. The detailed stereochemistry and the presence of multiple reactive sites make this compound a subject of intense study for researchers aiming to develop novel therapeutic agents.
In recent years, the exploration of natural product-inspired scaffolds has led to significant advancements in drug discovery. The structural motif of 2-Cyclohexen-1-one is a common feature in many biologically active compounds, often contributing to their binding affinity and metabolic stability. The specific configuration of the stereocenter at the (6S) position and the presence of a (1S)-1-hydroxy-1,5-dimethyl-4-hexen-1-yl side chain add layers of complexity that are critical for understanding its biological interactions. These features are not only intriguing from a structural perspective but also offer unique opportunities for modulating biological activity.
One of the most compelling aspects of this compound is its potential role as a precursor or intermediate in synthesizing more complex molecules. The 6-(1S)-hydroxy-1,5-dimethyl-4-hexenyl moiety is particularly noteworthy, as it contains both hydroxyl and olefinic functionalities that can participate in various chemical transformations. These transformations are essential for developing derivatives with enhanced pharmacological properties. For instance, the hydroxyl group can be oxidized or reduced to introduce additional polar moieties, while the double bond offers possibilities for epoxidation or dihydroxylation reactions.
Recent studies have highlighted the importance of stereochemistry in determining the efficacy of bioactive molecules. The (6S) configuration in this compound is not arbitrary but rather a result of careful consideration based on analogous structures found in nature. Such stereochemical control is crucial for ensuring that the compound interacts correctly with biological targets. Computational modeling and experimental validation have shown that subtle changes in stereochemistry can significantly alter binding affinities and metabolic profiles. This underscores the need for precise synthetic methodologies when working with such molecules.
The broader context of this compound's significance lies in its potential applications in drug development. Researchers are increasingly interested in natural product-inspired molecules due to their inherent biological activity and structural diversity. The compound 2-Cyclohexen-1-one,6-[(1S)-1-hydroxy-1,5-dimethyl-4-hexen-1-yl]-3-methyl-, (6S) exemplifies this trend by combining a well-known scaffold with novel functional groups that could lead to innovative therapeutic strategies. Its potential as an intermediate in synthesizing more complex molecules makes it a valuable asset for medicinal chemists.
From a synthetic chemistry perspective, this compound presents interesting challenges and opportunities. The presence of multiple stereocenters and functional groups requires sophisticated synthetic routes to achieve high yields and enantiomeric purity. Advances in asymmetric synthesis have made it possible to construct such complex molecules with increasing efficiency. Techniques such as chiral auxiliaries, transition-metal catalysis, and biocatalysis have been particularly useful in achieving the desired stereochemical outcomes.
The biological activity of this compound is another area of active investigation. Preliminary studies suggest that it may exhibit properties relevant to various therapeutic areas, including anti-inflammatory and antimicrobial effects. These activities are often associated with compounds containing cyclohexenone motifs due to their ability to interact with biological targets such as enzymes and receptors. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
In conclusion, 2-Cyclohexen-1-one,6-[(1S)-1-hydroxy-1,5-dimethyl-4-hexen-1-yl]-3-methyl-, (6S) (CAS no 95602-94-1) is a structurally complex and biologically relevant molecule with significant potential in pharmaceutical research. Its unique stereochemistry, functional group composition, and synthetic accessibility make it an attractive candidate for further study. As our understanding of biochemical pathways continues to expand, compounds like this one will play an increasingly important role in the development of novel therapeutics.
95602-94-1 (2-Cyclohexen-1-one,6-[(1S)-1-hydroxy-1,5-dimethyl-4-hexen-1-yl]-3-methyl-, (6S)-) 関連製品
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